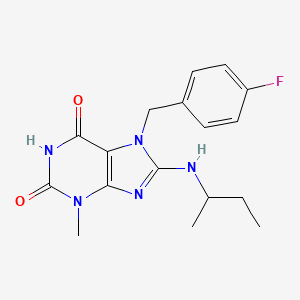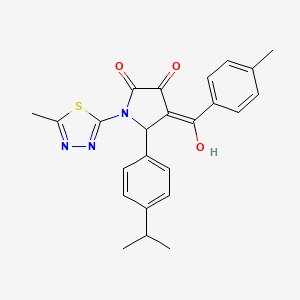![molecular formula C27H27N3O3S2 B11627579 N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11627579.png)
N-[(2Z)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(2-phenylethyl)-1,3-thiazol-2(3H)-ylidene]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2Z)-4-[4-(モルホリン-4-イルスルホニル)フェニル]-3-(2-フェニルエチル)-1,3-チアゾール-2(3H)-イリデン]アニリンは、チアゾール環、モルホリンスルホニル基、およびフェニルエチル置換基を特徴とする複雑な有機化合物です。
準備方法
合成経路と反応条件
N-[(2Z)-4-[4-(モルホリン-4-イルスルホニル)フェニル]-3-(2-フェニルエチル)-1,3-チアゾール-2(3H)-イリデン]アニリンの合成は、通常、複数の段階を伴います。
チアゾール環の形成: チアゾール環は、酸性条件下でチオアミドとα-ハロケトンを含む環化反応によって合成できます。
モルホリンスルホニル基の導入: この段階は、トリエチルアミンなどの塩基の存在下、モルホリンとスルホニルクロリドを使用してフェニル環をスルホニル化する工程を伴います。
フェニルエチル基の付加: フェニルエチル基は、フェニルエチルクロリドとアルミニウムクロリドなどのルイス酸触媒を用いたフリーデル・クラフツアルキル化反応によって導入できます。
最終組立: 最終段階では、塩基性条件下でチアゾール誘導体をアニリンとカップリングして、目的の化合物を形成します。
工業生産方法
この化合物の工業生産は、収率と純度を最大化するように上記の合成経路を最適化する必要があるでしょう。これには、反応条件をより適切に制御するための連続フロー反応器の使用や、再結晶やクロマトグラフィーなどの精製技術の実装が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にチアゾール環とフェニルエチル基で酸化反応を起こす可能性があります。
還元: 還元反応は、スルホニル基を標的にして、それをスルフィドに変換できます。
置換: この化合物中の芳香環は、求電子置換反応と求核置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過酸化水素や過マンガン酸カリウムなどの試薬を、酸性または塩基性条件下で使用します。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの試薬を使用します。
置換: 臭素や塩素などのハロゲン化剤、およびアミンやチオールなどの求核剤を使用します。
主な生成物
酸化: 生成物には、スルホキシドやスルホンが含まれる可能性があります。
還元: 生成物には、チオールやスルフィドが含まれる可能性があります。
置換: 生成物は、導入された置換基に応じて、ハロゲン化誘導体や置換チアゾールなどになります。
科学研究への応用
化学
化学では、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。そのユニークな構造により、さまざまな官能基化が可能になり、有機合成において貴重な化合物となります。
生物学
生物学的研究では、この化合物の誘導体は、抗菌性や抗癌性などの興味深い生物活性を持つ可能性があります。研究は、生物学的巨大分子との相互作用とその薬物候補としての可能性に焦点を当てることができます。
医学
医学では、この化合物は、治療の可能性を探ることができます。その構造的特徴から、特定の酵素や受容体と相互作用し、薬物開発の候補となる可能性が示唆されています。
産業
産業では、この化合物は、そのユニークな化学特性のために、ポリマーやコーティングなどの新素材の開発に使用できる可能性があります。
科学的研究の応用
(2Z)-4-[4-(MORPHOLINE-4-SULFONYL)PHENYL]-N-PHENYL-3-(2-PHENYLETHYL)-2,3-DIHYDRO-1,3-THIAZOL-2-IMINE has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
N-[(2Z)-4-[4-(モルホリン-4-イルスルホニル)フェニル]-3-(2-フェニルエチル)-1,3-チアゾール-2(3H)-イリデン]アニリンがその効果を発揮するメカニズムは、その具体的な用途によって異なります。生物学的コンテキストでは、酵素や受容体と相互作用して、特定の経路を阻害または活性化する可能性があります。モルホリンスルホニル基は、その溶解性と生物学的利用能を高める可能性があり、チアゾール環は核酸またはタンパク質と相互作用する可能性があります。
類似化合物との比較
類似化合物
N-(4-(4-ブロモフェニル)チアゾール-2-イル)-2-クロロアセトアミド: チアゾール環を持つ点で類似していますが、置換基が異なります。
3-({4-[(1E)-3-モルホリン-4-イル-3-オキソプロプ-1-エン-1-イル]-2,3-ビス(トリフルオロメチル)フェニル}スルファニル)アニリン: モルホリン基とフェニル基を共有していますが、官能基と全体的な構造が異なります。
独自性
N-[(2Z)-4-[4-(モルホリン-4-イルスルホニル)フェニル]-3-(2-フェニルエチル)-1,3-チアゾール-2(3H)-イリデン]アニリンは、チアゾール環、モルホリンスルホニル基、およびフェニルエチル置換基の組み合わせによって、他に類を見ないものです。この組み合わせは、異なる化学的および生物学的特性を与え、さまざまな用途に適した汎用性の高い化合物となっています。
この詳細な概要は、N-[(2Z)-4-[4-(モルホリン-4-イルスルホニル)フェニル]-3-(2-フェニルエチル)-1,3-チアゾール-2(3H)-イリデン]アニリンの合成、反応、用途、作用機序、および類似化合物との比較を包括的に理解するのに役立ちます。
特性
分子式 |
C27H27N3O3S2 |
|---|---|
分子量 |
505.7 g/mol |
IUPAC名 |
4-(4-morpholin-4-ylsulfonylphenyl)-N-phenyl-3-(2-phenylethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C27H27N3O3S2/c31-35(32,29-17-19-33-20-18-29)25-13-11-23(12-14-25)26-21-34-27(28-24-9-5-2-6-10-24)30(26)16-15-22-7-3-1-4-8-22/h1-14,21H,15-20H2 |
InChIキー |
AWZHVSQORHBHLN-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=CSC(=NC4=CC=CC=C4)N3CCC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-({5-Methyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(naphthalen-2-YL)acetamide](/img/structure/B11627501.png)
![4-({2-(3-bromophenyl)-4-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11627504.png)
![methyl 2-{3-hydroxy-2-oxo-5-[4-(propan-2-yl)phenyl]-4-(thiophen-2-ylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627510.png)
![1-(3,4-Dichlorophenyl)-3-[(Z)-[(2,5-dimethoxyphenyl)amino][(4,6-dimethylpyrimidin-2-YL)amino]methylidene]urea](/img/structure/B11627518.png)
![2-(4-ethoxyphenyl)-4,4,8-trimethyl-5-(trifluoroacetyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B11627528.png)
![2-{N-[2-Chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(3-methylphenyl)acetamide](/img/structure/B11627532.png)
![2-(3-Nitrophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11627545.png)
![3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(4-methylbenzyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627548.png)
![Ethyl 4-[(3,4-dichlorophenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B11627549.png)
![Ethyl 4-[(4-ethoxyphenyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B11627558.png)

![1-[2-(diethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627577.png)
![6-amino-1-(3-chlorophenyl)-4-(4-chlorophenyl)-3-methyl-1H,4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11627581.png)

